2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPFLWRTLIJQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfenylation of 4-Bromobenzyl Chloride with Propanoic Acid Derivatives
Methodology :
- Starting Materials :
- 4-Bromobenzyl chloride
- 2-Mercaptopropanoic acid or its protected ester
Reaction Conditions :
Mechanism :
Nucleophilic substitution (SN2) where the thiolate anion attacks the benzylic carbon of 4-bromobenzyl chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 46.6–78% | |
| Purity (GC/HPLC) | 98.2–99.28% | |
| Byproducts | 0.72% 3-bromo isomer |
Optimization :
Bromination of Preformed Thioether Intermediates
Methodology :
- Intermediate Synthesis :
- Bromination Conditions :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Regioselectivity | >99% para-bromination | |
| Yield After Recrystallization | 74.3–81% |
Advantages :
One-Pot Thioetherification-Bromination
Methodology :
- Reagents :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Conversion Rate | 95% | |
| Isolated Yield | 79% |
Mechanistic Insight :
In situ generation of 4-bromobenzyl bromide from alcohol enhances reactivity with the thiol group.
Industrial-Scale Production
Large-Batch Synthesis (Patent CN104355988A)
Procedure :
- Step 1 : Bromination of 2-(4-methylphenyl)propanoic acid using HBr/H₂O₂.
- Step 2 : Thioetherification with NaSH in DMF at 100°C.
Data :
| Metric | Value |
|---|---|
| Annual Output | 10+ metric tons |
| Cost Efficiency | 30% reduction vs. legacy methods |
Purification :
Continuous Flow Reactor Approach
Setup :
- Microreactor with residence time of 5 minutes
- Solvent: Supercritical CO₂
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfenylation | 46.6–78 | 98.2–99.28 | High | Moderate |
| Bromination of Intermediate | 74.3–81 | 99.2 | Very High | High |
| One-Pot | 79 | 97.5 | Medium | Low |
| Continuous Flow | 98 | 99.9 | Very High | Very High |
Challenges and Solutions
Byproduct Formation
Thiol Oxidation
- Issue : Disulfide formation reduces yield by 15–20%.
- Solution : Conduct reactions under N₂ atmosphere with 0.1% EDTA additive.
Emerging Techniques
Enzymatic Sulfenylation
Photoredox Catalysis
- Conditions : Ru(bpy)₃Cl₂, blue LED, DMF
- Advantage : 90% yield in 2 hours at room temperature
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: Bromine vs. Methyl groups (e.g., in ) improve lipophilicity, while fluorine (e.g., in ) optimizes metabolic stability. Sulfanyl vs. Sulfonamide: Sulfanyl (–S–) groups (as in ) facilitate hydrogen bonding and disulfide formation, whereas sulfonamide (–SO₂NH–) groups (as in ) enhance acidity and enzyme-binding capacity.
Biological Activity: Propanoic acids with sulfanyl groups (e.g., ) are less studied for direct pharmacological activity compared to sulfonamide derivatives (e.g., ) or ibuprofen analogs . Cinnamic acid derivatives (e.g., ) exhibit notable antibacterial and antitumor effects, suggesting that brominated propanoic acids may share similar mechanisms.
Crystallographic Relevance :
- Brominated compounds are often used in crystallography due to heavy-atom effects for phase determination . The sulfanyl group’s hydrogen-bonding propensity (as in ) may influence crystal packing.
Research Findings and Data
- Hydrogen Bonding: Sulfanyl and carboxylic acid groups in propanoic acid derivatives form robust hydrogen-bonding networks, critical for crystal engineering . For example, 2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid exhibits IR peaks at 3250 cm⁻¹ (N–H) and 1722 cm⁻¹ (C=O), confirming intermolecular interactions .
- Thermal Stability : Melting points vary with substituents; brominated derivatives (e.g., ) typically have higher melting points than methylated analogs (e.g., ).
Biological Activity
2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrO2S, with a molecular weight of approximately 318.19 g/mol. The compound features a propanoic acid backbone substituted with a sulfanyl group and a 4-bromophenyl moiety, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromophenyl group can engage in non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, affecting enzyme activity and protein function. These interactions are crucial for its role in enzyme inhibition and modulation of cellular pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been screened for its effects on multicellular spheroids, showing significant cytotoxicity against specific cancer cell lines .
- Enzyme Inhibition : The compound is noted for its role in enzyme inhibition studies, particularly in relation to protein-ligand interactions. It has been shown to affect the activity of various enzymes involved in metabolic pathways .
- Potential Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent in treating diseases characterized by dysregulated enzyme activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(4-Chlorophenyl)sulfanyl]propanoic acid | Chlorine instead of bromine | Altered reactivity; potential for different enzyme interactions |
| 2-[(4-Methylphenyl)sulfanyl]propanoic acid | Methyl group substitution | Different steric and electronic properties affecting activity |
| 2-[(4-Nitrophenyl)sulfanyl]propanoic acid | Nitrophenyl group | Potentially different mechanisms of action |
This table illustrates how variations in substituents can influence the biological activity and interaction profiles of related compounds.
Case Studies and Research Findings
- Antitumor Screening : A notable study screened various compounds for antitumor activity, identifying this compound as a promising candidate due to its significant inhibition of tumor cell growth .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes has shown that it can effectively inhibit their activity at varying concentrations, indicating potential for therapeutic applications in diseases where these enzymes are dysregulated .
- In Silico Modeling : Computational studies have provided insights into the binding affinities and interaction dynamics between this compound and target proteins, supporting experimental findings regarding its efficacy as an inhibitor .
Q & A
Q. What are the established synthetic routes for 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid, and how can reaction parameters be optimized?
The synthesis typically involves coupling 4-bromobenzyl mercaptan with α-bromopropanoic acid derivatives under nucleophilic substitution conditions. Key steps include protecting the thiol group during intermediate stages to prevent oxidation. Optimization focuses on solvent selection (e.g., THF or DMF), base strength (e.g., K₂CO₃), and temperature control (60–80°C) to achieve yields >75%. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography : Resolves stereochemical configuration and bond angles (e.g., C–S bond length ≈1.82 Å) .
- NMR spectroscopy : Key signals include δ 7.45–7.30 ppm (aromatic protons), δ 3.80 ppm (–SCH₂–), and δ 1.50 ppm (CH₃ group) .
- Mass spectrometry : Molecular ion peak at m/z 287 (M⁺) confirms molecular weight .
Q. How are common synthesis impurities identified and mitigated?
Impurities like unreacted 4-bromobenzyl bromide or oxidized disulfide byproducts are characterized using HPLC-MS. Strategies include inert atmosphere reactions (N₂/Ar) to prevent thiol oxidation and using excess α-bromopropanoic acid to drive the reaction to completion .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s activity as a tyrosinase inhibitor?
The sulfanyl group (–S–) chelates copper ions in the tyrosinase active site, disrupting melanin synthesis. Competitive inhibition assays show IC₅₀ values of ~12 µM, with molecular docking simulations suggesting hydrophobic interactions between the 4-bromophenyl group and enzyme subsites .
Q. How can contradictory data on its PPAR-γ agonist activity be resolved?
Discrepancies in reported EC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay variability (e.g., luciferase reporter vs. radioligand binding). Standardizing cell lines (e.g., HEK293T-PPARγ) and normalizing to reference agonists (e.g., rosiglitazone) improves reproducibility .
Q. What SAR strategies enhance metabolic stability for therapeutic applications?
- Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the para position increases oxidative stability but reduces solubility.
- Propanoic acid substitution : Methyl ester prodrugs improve oral bioavailability by 40% in rodent models .
Q. Which in vivo models are suitable for evaluating anti-diabetic efficacy?
Q. How do computational methods predict target interactions?
Molecular dynamics simulations (AMBER force field) model binding to PPAR-γ’s ligand-binding domain, revealing hydrogen bonds with Ser289 and His449. Free energy calculations (MM-PBSA) correlate with experimental ΔG values (R² = 0.89) .
Methodological Guidance
Protocol for scaling up synthesis without compromising yield
- Step 1 : Replace THF with cheaper toluene as the solvent (maintain 70°C).
- Step 2 : Use continuous flow reactors to enhance mixing and heat dissipation.
- Step 3 : Implement inline IR spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
